Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, fluorinated heterocyclic building blocks are indispensable. 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine (CAS: 1187164-27-7) represents a highly privileged scaffold, merging the hydrogen-bonding capacity of a substituted pyridine with the metabolic resilience of a trifluoromethylated aryl group[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and synthetic workflows, tailored for researchers and process chemists optimizing downstream drug development.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of this molecule is critical for predicting its behavior in both synthetic pathways and biological systems[2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine |
| CAS Registry Number | 1187164-27-7 |
| PubChem CID | 49761946 |
| Molecular Formula | C14H10F3NO |
| Molecular Weight | 265.23 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Ketone Oxygen) |
| Rotatable Bonds | 2 |
Structural Causality (The "Why" Behind the Scaffold)
Every functional group in this molecule serves a distinct mechanistic purpose:
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The para-Trifluoromethyl (-CF₃) Group: The incorporation of the -CF₃ group is a classical bioisosteric strategy. It significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. More importantly, it blocks cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).
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The Ketone Linker: Acting as a flexible hinge, the carbonyl group provides a highly reactive electrophilic center. The strong electron-withdrawing nature of the adjacent -CF₃-phenyl ring increases the electrophilicity of this carbonyl, making it an ideal handle for further derivatization (e.g., reductive amination, Grignard additions to form tertiary alcohols, or condensation into pyrazoles).
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The 6-Methylpyridine Core: The methyl group at the 6-position is not merely decorative; it provides critical steric shielding. This shielding modulates the basicity of the pyridine nitrogen, reducing potential hERG liabilities (cardiotoxicity) in drug design, while forcing the adjacent ketone out of coplanarity. This induced dihedral angle is often the exact conformational requirement for fitting into narrow kinase binding pockets.
Synthetic Methodologies
The synthesis of 2-aroylpyridines traditionally relies on the addition of organometallic reagents to nitriles or Weinreb amides. Recently, advanced flow chemistry and photoredox catalysis have introduced modular reductive arylation strategies to sidestep the limitations of Grignard reagents[3][4]. Below, we detail the classical, highly scalable Grignard approach, engineered as a self-validating system.
Synthetic workflow for 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine via Grignard addition.
Step-by-Step Protocol: Chemoselective Grignard Addition
This protocol is designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.
Step 1: Preparation of the Electrophile
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Action: Dissolve 1.0 equivalent of 6-methylpicolinonitrile in strictly anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
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Causality: Anhydrous conditions are mandatory to prevent the premature quenching of the Grignard reagent into 4-trifluoromethylbenzene. The cryogenic temperature is critical to control the reaction kinetics, preventing the highly exothermic degradation of the reagents.
Step 2: Nucleophilic Addition
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Action: Add 1.1 equivalents of 4-trifluoromethylphenylmagnesium bromide (typically a 0.5 M solution in THF) dropwise over 30 minutes.
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Validation Checkpoint: A distinct color shift to a deep orange/red indicates the successful formation of the magnesium iminide salt intermediate.
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Causality: Unlike esters or acid chlorides, nitriles are uniquely suited for this synthesis because the resulting iminide salt is stable and resists further nucleophilic attack. This chemoselectivity prevents the formation of unwanted tertiary alcohols.
Step 3: Acidic Hydrolysis & Quench
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Action: Allow the reaction to slowly warm to 0 °C. Carefully quench the reaction by adding 2M HCl dropwise, then stir at room temperature for 2 hours.
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Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The disappearance of the starting nitrile and the emergence of a new, strongly UV-active spot confirms successful hydrolysis of the imine to the ketone.
Step 4: Extraction and Purification
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Action: Neutralize with saturated NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Pharmacological & Agrochemical Applications
Derivatives of 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine are heavily utilized in the synthesis of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides. The scaffold acts as a rigid anchor within biological target sites.
Pharmacophore interactions of the CF3-benzoylpyridine scaffold within a kinase binding pocket.
Analytical Validation Protocols
To verify the structural integrity and purity of the synthesized compound, the following self-validating analytical suite must be employed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should yield a distinct pseudo-molecular ion [M+H]⁺ at m/z 266.08.
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¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A sharp, diagnostic singlet at approximately -62.5 ppm is required to confirm the intact presence of the trifluoromethyl group.
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¹³C NMR (Carbon-13 NMR): Two critical signals must be observed: the highly deshielded ketone carbonyl carbon at ~193 ppm, and the -CF₃ carbon, which will appear as a distinct quartet (due to C-F spin-spin coupling, J ≈ 272 Hz) around 124 ppm.
References
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PubChem. (n.d.). 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine | C14H10F3NO | CID 49761946. National Center for Biotechnology Information. URL:[Link]
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Alfano, A. I., Smyth, M., & Wharry, S. (2024). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 26(14), 2847–2851. ACS Publications. URL:[Link]
